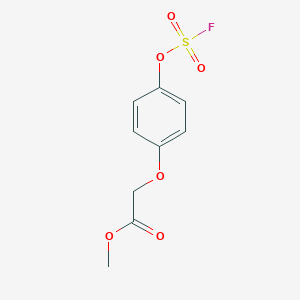

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-formylphenoxy)acetate is a related compound with the empirical formula C10H10O4 and a molecular weight of 194.18 .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate” are not available, a related compound, methyl acetate, can be produced by catalytic esterification of acetic acid and methanol .Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For example, Methyl (fluorosulfonyl)acetate has a molecular formula of CHFOS and an average mass of 156.133 Da .Chemical Reactions Analysis

The types of reactions involving aromatic rings like those in the compound you mentioned are substitution, addition, and oxidation. The most common type is electrophilic substitution .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined through various laboratory methods. For example, Methyl (fluorosulfonyl)acetate has a molecular formula of CHFOS, an average mass of 156.133 Da, and a monoisotopic mass of 155.989258 Da .Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC)

Fluorogenic Labelling Reagent for HPLC : Methyl esters of aroylacrylic acids, akin to Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate, have been used as fluorogenic labelling reagents for the HPLC of biologically important thiols. These compounds react selectively with thiols to produce fluorescent adducts, facilitating the detection and quantification of these compounds in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Fluoroionophores

Development of Fluoroionophores : Research on diamine-salicylaldehyde (DS) derivatives, related to the chemical family of this compound, led to the creation of fluoroionophores capable of chelating metal cations like Zn+2. These compounds have shown potential in cellular metal staining, utilizing fluorescence methods for detecting and quantifying metal ions (Hong, Lin, Hsieh, & Chang, 2012).

Synthesis and Crystal Structure

Synthesis and Structural Analysis : The synthesis and crystal structure of 2-(4-fluorophenoxy) acetic acid, a compound closely related to this compound, was elucidated through comprehensive crystallographic studies. This research provided insights into the molecular configuration and stability, contributing to the understanding of the compound's potential applications (Prabhuswamy, Mohammed, Al-Ostoot, Venkatesh, Anandalwar, Khanum, & Krishnappagowda, 2021).

Chemosensors

Development of Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol (DFP), which share functional similarities with this compound, have been explored for their ability to act as chemosensors. These chemosensors can detect various analytes, including metal ions and neutral molecules, showcasing the adaptability of fluorinated compounds in sensory applications (Roy, 2021).

Electrochemical Studies

Electrochemical Fluorination : The electrochemical fluorination technique was applied to methyl(phenylthio)acetate, demonstrating the efficiency of such methods in introducing fluorine atoms into organic molecules. This research highlights the versatility of fluorinated reagents in synthetic chemistry, paving the way for novel drug development and material science applications (Balandeh, Waldmann, Shirazi, Gomez, Rios, Allison, Khan, & Sadeghi, 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-(4-fluorosulfonyloxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO6S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16-17(10,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLACBYWGKVOXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)

![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)